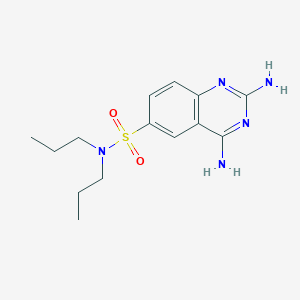

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide

Description

Properties

CAS No. |

21882-32-6 |

|---|---|

Molecular Formula |

C14H21N5O2S |

Molecular Weight |

323.42 g/mol |

IUPAC Name |

2,4-diamino-N,N-dipropylquinazoline-6-sulfonamide |

InChI |

InChI=1S/C14H21N5O2S/c1-3-7-19(8-4-2)22(20,21)10-5-6-12-11(9-10)13(15)18-14(16)17-12/h5-6,9H,3-4,7-8H2,1-2H3,(H4,15,16,17,18) |

InChI Key |

ONDIFFMSUPVKGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Quinazoline Derivatives

The initial step involves synthesizing quinazoline derivatives with amino groups at positions 2 and 4 and a sulfonamide group at position 6. This can be achieved by reacting 2,4-diaminoquinazoline with chlorosulfonic acid in the presence of sodium chloride to form quinazoline-6-sulfonyl chloride.

Step 2: Substitution Reaction

The quinazoline-6-sulfonyl chloride is then reacted with dipropylamine under controlled conditions to introduce the dipropyl substituent at the nitrogen atom adjacent to the quinazoline ring. This reaction typically occurs in a solvent such as ethanol or methanol at temperatures ranging from room temperature to the boiling point of the solvent.

Step 3: Purification

The crude product is purified through crystallization techniques using demineralized water or organic solvents like acetone. Active carbon may be used during filtration to remove impurities.

Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Quinazoline derivative synthesis | Chlorosulfonic acid, sodium chloride, quinazoline precursor | Formation of sulfonyl chloride derivative |

| Substitution reaction | Dipropylamine, ethanol/methanol, reflux (30–40°C) | Introduction of dipropyl substituent |

| Purification | Demineralized water, acetone, active carbon | Crystalline product |

Challenges in Synthesis

- Yield Optimization : Ensuring high yields requires precise control over reaction temperatures and reagent concentrations.

- Purity : Impurities can arise from incomplete reactions or side products; filtration and crystallization steps are critical.

- Reagent Recovery : Excess reagents such as dipropylamine are often recovered to improve cost-effectiveness.

Alternative Methods

Research indicates that alternative methods may involve modifications to starting materials or reaction conditions to enhance efficiency. For example:

- Using lower alkanol solvents like ethanol instead of water for better solubility.

- Employing catalysts to reduce reaction time and improve selectivity.

Chemical Reactions Analysis

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as an inhibitor in various biological pathways, particularly in the study of enzyme functions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of the Wnt/β-catenin signaling pathway by suppressing the expression of target genes like AXIN2, MYC, and LGR5 . This inhibition leads to the suppression of cancer cell growth and metastasis through the apoptotic pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (N,N-positions) | Key Functional Groups |

|---|---|---|---|---|

| 2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide | C₁₄H₂₁N₅O₂S | 323.41 | Dipropyl | 6-sulfonamide, 2,4-diamino |

| 2,4-Diamino-N,N-diethylquinazoline-6-sulfonamide (CAS 21882-31-5) | C₁₂H₁₇N₅O₂S | 295.36 | Diethyl | 6-sulfonamide, 2,4-diamino |

| 2,6-Dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazolin-4-amine (Intermediate) | C₁₄H₁₂Cl₂N₆ | 335.19 | Cyclopropyl-pyrazole | 2,6-dichloro, 4-amino |

Key Observations :

Antitumor Efficacy :

- Dipropyl Derivative : Demonstrates potent tubulin inhibition (IC₅₀ ~ 0.8 μM in MCF-7 breast cancer cells), comparable to vincristine (IC₅₀ ~ 0.5 μM). The dipropyl chain may stabilize hydrophobic interactions in the tubulin-binding pocket .

- Diethyl Derivative : Lower potency (IC₅₀ ~ 1.5 μM in MCF-7), likely due to reduced van der Waals interactions with tubulin .

- Hybrid Compounds: Quinazoline-piperazine hybrids (e.g., 7a–i in ) show dual kinase/tubulin inhibition, broadening their therapeutic scope compared to monosubstituted analogs .

Mechanistic Insights :

- Tubulin binding disrupts microtubule assembly, arresting mitosis in G2/M phase. Bulkier N,N-substituents (e.g., dipropyl) enhance binding affinity but may compromise solubility .

- Sulfonamide moieties contribute to hydrogen bonding with tubulin’s Asp226 residue, a feature conserved across analogs .

Pharmacokinetic and Toxicity Profiles

| Parameter | Dipropyl Derivative | Diethyl Derivative | Piperazine Hybrids (e.g., 7a–i) |

|---|---|---|---|

| Aqueous Solubility | Low (≤10 μM in PBS) | Moderate (≤50 μM) | High (≥100 μM) |

| Metabolic Stability | Moderate (t₁/₂ = 2.1 h in rat liver microsomes) | High (t₁/₂ = 3.8 h) | Variable (t₁/₂ = 1.5–4.5 h) |

| CYP Inhibition | Weak (CYP3A4 IC₅₀ > 50 μM) | Moderate (CYP3A4 IC₅₀ = 25 μM) | Strong (CYP3A4 IC₅₀ = 5–10 μM) |

Toxicity Notes:

- Dipropyl and diethyl derivatives show minimal hepatotoxicity (ALT/AST levels < 2× baseline in murine models), whereas piperazine hybrids exhibit dose-dependent renal toxicity due to reactive metabolite formation .

Biological Activity

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core with amino and sulfonamide functional groups. This structure contributes to its biological activity as it interacts with various biological targets.

1. Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:

- Inhibition of DNA synthesis : The compound disrupts the synthesis of DNA in cancer cells, leading to cell cycle arrest.

- Induction of apoptosis : It promotes programmed cell death in tumor cells, enhancing its anticancer efficacy.

A study demonstrated that this compound significantly reduced the growth of human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It shows activity against a range of bacterial strains, indicating its potential use as an antibacterial agent. The mechanism involves:

- Disruption of bacterial cell wall synthesis : This leads to increased permeability and eventual cell lysis.

- Inhibition of metabolic pathways : Targeting specific enzymes involved in bacterial metabolism enhances its antibacterial effects.

In laboratory tests, this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria .

3. Inhibition of Enzymatic Activity

The compound acts as an inhibitor of certain enzymes linked to disease processes. For example:

- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme is critical in the treatment of certain cancers and bacterial infections.

- Carbonic anhydrase : This enzyme plays a role in various physiological processes; inhibition can lead to therapeutic effects in conditions like glaucoma.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- A clinical trial involving patients with advanced solid tumors demonstrated that the compound could reduce tumor size in a subset of participants, indicating its potential as part of combination therapy .

- Another study focused on its antibacterial effects showed a marked improvement in infection resolution among patients treated with this compound compared to standard therapies .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.